Enazadrem vs. Lonapalene: Comparative Development Status and Clinical Validation in Psoriasis
Enazadrem and Lonapalene (RS-43179) are both 5-lipoxygenase inhibitors investigated for psoriasis, but their development trajectories diverge significantly. Lonapalene was evaluated in a double-blind, placebo-controlled topical study in 10 psoriasis patients, demonstrating statistically significant clinical improvement with 2% ointment versus vehicle [1]. However, Lonapalene was subsequently discontinued in Phase 3 clinical trials [2]. In contrast, Enazadrem remains under active investigation, with no reported discontinuation, suggesting a potentially more favorable profile for continued research and development [3]. This difference in clinical advancement provides a clear rationale for prioritizing Enazadrem in psoriasis-focused studies.
| Evidence Dimension | Clinical Development Status in Psoriasis |
|---|---|
| Target Compound Data | Enazadrem: Under investigation; highest phase Phase 3; 47 trials (includes related compounds) [3] |
| Comparator Or Baseline | Lonapalene (RS-43179): Discontinued in Phase 3 [2] |
| Quantified Difference | Enazadrem is in active development vs. Lonapalene discontinued |
| Conditions | Drug development pipeline for psoriasis indication |
Why This Matters
Enazadrem's continued development status makes it a more viable candidate for translational research and potential future procurement compared to a discontinued analog.
- [1] Black AK, et al. Pharmacologic and clinical effects of lonapalene (RS 43179), a 5-lipoxygenase inhibitor, in psoriasis. J Invest Dermatol. 1990 Jul;95(1):50-4. View Source
- [2] TTD Drug Information. Lonapalene (RS-43179). Discontinued in Phase 3 for Psoriasis vulgaris. View Source
- [3] Clinical Drug Experience Knowledgebase. Enazadrem Clinical Trial Overview. View Source
